molecular formula C10H9NO6S B7804263 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate

4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate

Cat. No.: B7804263
M. Wt: 271.25 g/mol
InChI Key: PLVIXKPCLUDQER-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate is a chemical compound with the molecular formula C10H7NO5SThis compound is characterized by its orange to brown powder or crystalline form and is known for its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate typically involves the nitration of 1-naphthol-4-sulfonic acid followed by reduction to form the nitroso derivative. The reaction conditions often include the use of nitric acid and sulfuric acid for the nitration step, followed by reduction using reagents such as sodium dithionite .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted naphthalenesulfonic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate involves its ability to form complexes with metal ions. The nitroso and hydroxyl groups in the compound act as ligands, binding to metal ions and forming stable complexes. These complexes can then be detected spectrophotometrically, making the compound useful in analytical chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-nitroso-1-naphthalenesulfonic Acid Hydrate is unique due to its specific combination of hydroxyl, nitroso, and sulfonic acid groups, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in metal ion detection and other analytical applications .

Properties

IUPAC Name

4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5S.H2O/c12-10-7-4-2-1-3-6(7)9(17(14,15)16)5-8(10)11-13;/h1-5,12H,(H,14,15,16);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVIXKPCLUDQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=O)S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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